molecular formula C9H8O5 B8501769 Methyl 6-hydroxy-1,3-benzodioxole-5-carboxylate

Methyl 6-hydroxy-1,3-benzodioxole-5-carboxylate

Cat. No. B8501769
M. Wt: 196.16 g/mol
InChI Key: PEUVAECVOVWYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05739336

Procedure details

A mixture of methyl 6-amino-1,3-benzodioxole-5-carboxylate (6.3 g, 32 mmol), concentrated sulfuric acid (7 mL) and water (35 mL) was cooled in an ice-bath and then a mixture of sodium nitrite (2.3 g, 33 mmol) and water (15 mL) was added. The mixture was diluted with 50 mL of water and added to a boiling solution of cupric sulfate pentahydrate (35 g, 140 mmol) and water (75 mL). The mixture was heated 10 minutes at boiling and then cooled in an ice-bath and extracted with diethyl ether (3×). The combined extracts were washed with water (4×) and brine (1×), dried. (K2CO3) and concentrated. The residue was purified by column chromatography eluting with hexane/ethyl acetate (98:2-97:3) to give methyl 6-hydroxy-1,3-benzodioxole-5-carboxylate (2.7 g, 14 mmol), m.p. 100°-101° C.
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cupric sulfate pentahydrate
Quantity
35 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([C:11]([O:13][CH3:14])=[O:12])=[CH:4][C:5]2[O:9][CH2:8][O:7][C:6]=2[CH:10]=1.S(=O)(=O)(O)[OH:16].N([O-])=O.[Na+]>O>[OH:16][C:2]1[C:3]([C:11]([O:13][CH3:14])=[O:12])=[CH:4][C:5]2[O:9][CH2:8][O:7][C:6]=2[CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
NC=1C(=CC2=C(OCO2)C1)C(=O)OC
Name
Quantity
7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Three
Name
cupric sulfate pentahydrate
Quantity
35 g
Type
reactant
Smiles
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-bath
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×)
WASH
Type
WASH
Details
The combined extracts were washed with water (4×) and brine (1×)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
(K2CO3) and concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with hexane/ethyl acetate (98:2-97:3)

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=CC2=C(OCO2)C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14 mmol
AMOUNT: MASS 2.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.